
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide is a chemical compound with the molecular formula C8H17Cl5Na2O2S and a molecular weight of 400.529 g/mol . It is known for its unique structure, which includes multiple chlorine atoms and a sulfide group. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide typically involves the reaction of 1,2,3-trichloropropane with 1,1’-[methylenebis(oxy)]bis[2-chloroethane] in the presence of sodium sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 185-195°C and a flash point greater than 200°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 1,2,3-trichloropropane: Similar in structure but lacks the ethoxymethoxy group.
1-chloro-2-(2-chloroethoxymethoxy)ethane: Similar but does not contain the disodium and sulfide groups.
Uniqueness
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide is unique due to its combination of chlorine atoms, ethoxymethoxy group, and sulfide group. This unique structure imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
51023-47-3 |
|---|---|
Molekularformel |
C5H10Cl2Na2O2S |
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide |
InChI |
InChI=1S/C5H10Cl2O2.2Na.S/c6-1-3-8-5-9-4-2-7;;;/h1-5H2;;;/q;2*+1;-2 |
InChI-Schlüssel |
WSDXMLRGDYXBCN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OCOCCCl.[Na+].[Na+].[S-2] |
Verwandte CAS-Nummern |
51023-47-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




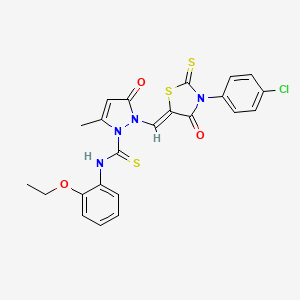
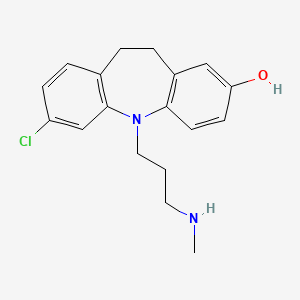
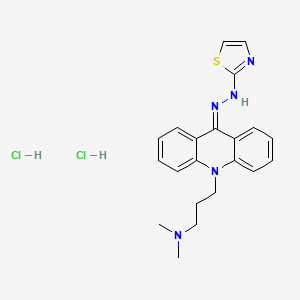
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
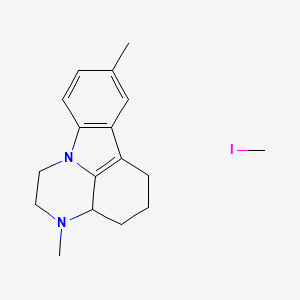
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)


![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)
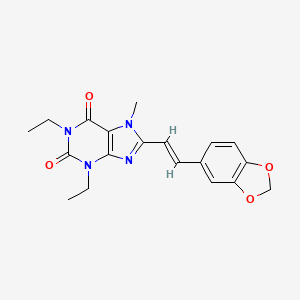

![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)
